Positional Isomerism: C5 vs. C2 Aminomethylene Substitution on the Meldrum's Acid Ring
The target compound bears the aminomethylene substituent at the C5 position of the 1,3-dioxane-4,6-dione ring, whereas the isomer available from Sigma-Aldrich (CAS 883788-30-5) is substituted at C2. In Meldrum's acid derivatives, C5 substitution preserves the cyclic malonate ester character at both carbonyls, maintaining the ring's full electrophilic reactivity profile, while C2 substitution places the aminomethylene group adjacent to the ketal carbon, altering the electronic environment and potentially reducing the acidity of the remaining C5–H [1]. The target compound's C5 regiochemistry is confirmed by its IUPAC nomenclature and SMILES: CC1(OC(=O)C(=CNCCC2=CC=C(C=C2)O)C(=O)O1)C . This positional difference has implications for downstream synthetic transformations such as cyclization and nucleophilic addition reactions.
| Evidence Dimension | Position of aminomethylene substitution on 1,3-dioxane-4,6-dione ring |
|---|---|
| Target Compound Data | C5-substituted (5-aminomethylene derivative); SMILES: CC1(OC(=O)C(=CNCCC2=CC=C(C=C2)O)C(=O)O1)C |
| Comparator Or Baseline | C2-substituted isomer (CAS 883788-30-5); Sigma-Aldrich product R101486 (AldrichCPR) |
| Quantified Difference | Regioisomeric: substitution at C5 vs. C2; identical molecular formula (C15H17NO5) and molecular weight (291.3 g/mol) |
| Conditions | Structural identity confirmed by IUPAC name, SMILES, and InChIKey |
Why This Matters
For synthetic chemists, the regiochemistry of the aminomethylene group dictates the compound's reactivity in subsequent transformations; procurement of the correct positional isomer is essential for reproducible synthetic outcomes.
- [1] Sigma-Aldrich, 2-(((2-(4-HYDROXYPHENYL)ET)AMINO)METHYLENE)-5,5-DIMETHYL-1,3-DIOXANE-4,6-DIONE, CAS 883788-30-5, positional isomer product listing. View Source
